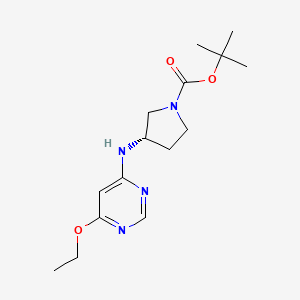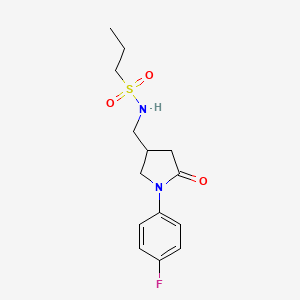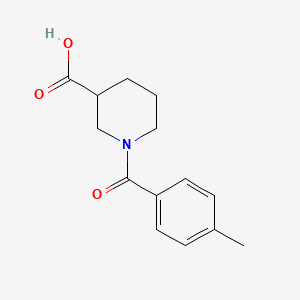
(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds to "(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate" involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur to create a base compound, which is then coupled with an aromatic aldehyde to yield Schiff base compounds. These compounds are characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR .
Molecular Structure Analysis
X-ray crystallographic analysis has been used to determine the crystal and molecular structure of related compounds. For instance, compound 2a crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds. The distances and angles of these bonds have been precisely measured, indicating a stable molecular structure .
Chemical Reactions Analysis
The Schiff base compounds mentioned in the papers undergo intramolecular hydrogen bonding, which is a significant chemical interaction that influences the stability and reactivity of these molecules. The presence or absence of such interactions can significantly affect the chemical properties of the compounds .
Physical and Chemical Properties Analysis
The physical properties, such as the crystalline structure, are influenced by the molecular packing in the crystal lattice, which is driven by strong O-H...O=C hydrogen bonds. These bonds lead to the formation of infinite chains within the crystal structure, which can affect the melting point, solubility, and other physical properties of the compound .
The chemical properties are determined by the functional groups present in the molecule. For example, the presence of tert-butyl and ethyl groups can influence the hydrophobicity, while the presence of amino groups can affect the compound's basicity and its ability to participate in further chemical reactions .
Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) explored the synthesis of a series of 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). The optimization of these compounds, including variations of the pyrimidine moiety, led to the development of potent in vitro agents with anti-inflammatory and antinociceptive activities. This work demonstrates the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Crystal and Molecular Structure Characterization
Çolak et al. (2021) focused on synthesizing and characterizing compounds derived from starting tert-butyl 4-oxopiperidine-1-carboxylate. Their study included X-ray crystallographic analysis, revealing important insights into the molecular and crystal structure of these compounds, stabilized by intramolecular hydrogen bonds. This research contributes to the understanding of molecular interactions and structure in chemical compounds (Çolak et al., 2021).
Divergent Synthesis and Solvent Dependent Reactions
Rossi et al. (2007) investigated the synthesis of various compounds from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene. Their study demonstrated the versatility of this starting material in creating a range of compounds through divergent synthesis, highlighting the importance of solvent and temperature choices in chemical reactions (Rossi et al., 2007).
Modulation of Ethoxyquin Genotoxicity
A study by Skolimowski et al. (2010) synthesized derivatives of N-tert-butyl-alpha-phenylnitrone to examine their role in modulating the genotoxicity of ethoxyquin. This research provides valuable insights into the interactions of these compounds with cellular repair systems, contributing to the understanding of DNA damage and repair mechanisms (Skolimowski et al., 2010).
Propiedades
IUPAC Name |
tert-butyl (3S)-3-[(6-ethoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-5-21-13-8-12(16-10-17-13)18-11-6-7-19(9-11)14(20)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3,(H,16,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTVDSYFDQNMGF-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=NC(=C1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid](/img/structure/B2552148.png)
![2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride](/img/structure/B2552149.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2552150.png)

![(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B2552154.png)
![2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol](/img/structure/B2552155.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2552156.png)


![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2552160.png)

![7-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2552165.png)

